Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester
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Overview
Description
Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate is a heterocyclic compound that contains both imidazole and thiazole rings These rings are known for their wide range of biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl chloroacetate in the presence of a base, followed by chlorination to introduce the chloro group at the 2-position of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.
Oxidation: Formation of oxidized derivatives with different functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
DNA Intercalation: Intercalating into DNA and disrupting its function.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroimidazo[2,1-b]thiazol-6-yl)acetic acid: Similar structure but lacks the ethyl ester group.
2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetate: Similar structure but with a bromo group instead of a chloro group.
2-(2-Chloroimidazo[2,1-b]thiazol-6-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetic acid group.
Uniqueness
Ethyl 2-(2-chloroimidazo[2,1-b]thiazol-6-yl)acetate is unique due to the presence of both the ethyl ester and chloro groups, which enhance its chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(2-chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c1-2-14-8(13)3-6-4-12-5-7(10)15-9(12)11-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMBFNZZKWQQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2C=C(SC2=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487357 |
Source
|
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61984-76-7 |
Source
|
Record name | Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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